molecular formula C12H8O4 B5220847 5-Benzoylfuran-2-carboxylic acid CAS No. 35897-51-9

5-Benzoylfuran-2-carboxylic acid

Cat. No.: B5220847
CAS No.: 35897-51-9
M. Wt: 216.19 g/mol
InChI Key: BQGFSTMQCIGZFC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Benzoylfuran-2-carboxylic acid can be achieved through several methods:

Chemical Reactions Analysis

5-Benzoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-Benzoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Benzoylfuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, particularly focusing on its anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Synthesis

This compound is derived from the benzofuran scaffold, which is known for its extensive biological activities. The compound can be synthesized through various methods, including microwave-assisted reactions that enhance yields and reduce reaction times. A notable synthesis method involves the Perkin rearrangement of halocoumarins, leading to high yields of benzofuran derivatives with potential therapeutic applications .

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit promising anticancer activity. For instance, studies have shown that certain benzofuran-based carboxylic acids act as inhibitors of carbonic anhydrase IX (hCA IX), a target implicated in tumorigenicity. These compounds demonstrated submicromolar inhibition constants (KIs) ranging from 0.56 to 0.91 μM, indicating potent activity against cancer cell lines such as MDA-MB-231 .

Table 1: Inhibition Constants (KIs) of Benzofuran Derivatives Against hCA IX

CompoundKI (μM)
9b0.91
9e0.79
9f0.56

In addition to enzyme inhibition, these compounds have been shown to induce cell cycle disturbances and apoptosis in cancer cells. For example, treatment with derivative 9e resulted in significant cell cycle arrest at the G2-M phase and increased sub-G1 populations, indicative of apoptotic processes .

Antimicrobial Activity

The benzofuran scaffold also exhibits antimicrobial properties. Various studies have highlighted the effectiveness of benzofuran derivatives against pathogens such as Mycobacterium tuberculosis and other bacterial strains. Compounds derived from the benzofuran structure have been reported to possess low toxicity towards mammalian cells while demonstrating significant antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

CompoundMIC (μg/mL)Target Pathogen
Compound A3.12M. tuberculosis H37Rv
Compound B0.78-3.12Various bacterial strains

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzofuran derivatives have shown anti-inflammatory, antifungal, and analgesic properties. The wide range of biological activities associated with these compounds makes them valuable candidates for drug development .

Case Studies

Several case studies illustrate the potential of this compound in therapeutic applications:

  • Antitumor Activity : A study demonstrated that a series of benzofuran-2-yl compounds exhibited significant anticancer activity against ovarian cancer cell lines, with one compound showing an inhibition rate of 59% on Src kinase at a concentration of 10 μM .
  • Antimicrobial Screening : A set of benzofuran derivatives was tested against multiple bacterial strains, revealing MIC values comparable to established antibiotics, thus supporting their potential as antimicrobial agents .

Properties

IUPAC Name

5-benzoylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFSTMQCIGZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386963
Record name 5-benzoylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35897-51-9
Record name 5-benzoylfuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude ester (8) (80 mg, 0.35 mmol) was hydrolysed using Method C, except that MeOH (0.8 mL) and 1 M NaOH (0.8 mL) were used. After the reaction, the solvent was removed under a stream of nitrogen gas, acidified using 1N HCl, extracted with EtOAc, dried (MgSO4), filtered and the solvent concentrated in vacuo to give the crude title compound. Yield: 48 mg; HPLC Purity: >66%; LC tr 0.09 min
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three

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